Dichloro-methyl-oct-7-enylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloromethyl-7-octenyl- is an organosilicon compound with the molecular formula C9H18Cl2Si . This compound is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 7-octenyl group. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, dichloromethyl-7-octenyl- can be synthesized through the reaction of dichloromethylsilane with 7-octenyl magnesium bromide in the presence of a catalyst . The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 0-5°C and using anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
In industrial settings, the production of silane, dichloromethyl-7-octenyl- involves the use of large-scale reactors where dichloromethylsilane is reacted with 7-octenyl magnesium bromide under controlled conditions . The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Silane, dichloromethyl-7-octenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with different substituents.
Substitution: Alkoxy or amino-substituted silanes.
Scientific Research Applications
Silane, dichloromethyl-7-octenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Mechanism of Action
The mechanism of action of silane, dichloromethyl-7-octenyl- involves the formation of stable silicon-oxygen bonds with various substrates. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can be easily hydrolyzed to form silanols. These silanols can then react with other molecules to form stable siloxane bonds . The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the 7-octenyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of one methyl and one 7-octenyl group.
Trichlorosilane: Contains three chlorine atoms and no alkyl groups.
Uniqueness
Silane, dichloromethyl-7-octenyl- is unique due to the presence of the 7-octenyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with organic substrates .
Properties
CAS No. |
52217-54-6 |
---|---|
Molecular Formula |
C9H18Cl2Si |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
dichloro-methyl-oct-7-enylsilane |
InChI |
InChI=1S/C9H18Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3H,1,4-9H2,2H3 |
InChI Key |
KUGFVFZVBCBQNO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCCCCC=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.